molecular formula C10H18O B14727372 4-Nonyn-3-ol, 2-methyl- CAS No. 6579-56-2

4-Nonyn-3-ol, 2-methyl-

Cat. No.: B14727372
CAS No.: 6579-56-2
M. Wt: 154.25 g/mol
InChI Key: GHEHXRGUNOPVKP-UHFFFAOYSA-N
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Description

4-Nonyn-3-ol, 2-methyl- is an organic compound with the molecular formula C10H18O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known as 3-Methyl-1-nonyn-3-ol and has a molecular weight of 154.2493 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyn-3-ol, 2-methyl- typically involves the reaction of a suitable alkyne precursor with a methylating agent. One common method is the alkylation of 1-nonyne with methyl iodide in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods

Industrial production of 4-Nonyn-3-ol, 2-methyl- often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are employed to facilitate the alkylation reaction. The reaction is typically conducted at elevated temperatures and pressures to optimize the conversion rate .

Chemical Reactions Analysis

Types of Reactions

4-Nonyn-3-ol, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nonyn-3-ol, 2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nonyn-3-ol, 2-methyl- involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its functional groups and the nature of the target. The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, while the alkyne moiety can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nonyn-3-ol, 2-methyl- is unique due to its specific positioning of the hydroxyl and alkyne groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

CAS No.

6579-56-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-methylnon-4-yn-3-ol

InChI

InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-6H2,1-3H3

InChI Key

GHEHXRGUNOPVKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C(C)C)O

Origin of Product

United States

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